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Compound of Interest

Compound Name: 6-Acetoxy-5-bromo-7-azaindole

CAS No.: 1427503-65-8

Cat. No.: B1377737

Get Quote

Title: Structural Characterization and Synthetic Utility of 5-Bromo-7-azaindole: A Technical

Guide

Executive Summary & Significance
5-Bromo-7-azaindole (CAS: 183208-35-7) is a critical pharmacophore in modern medicinal

chemistry, serving as a bioisostere for indole and purine scaffolds. Its significance lies in the C-

5 bromine handle, which enables precise late-stage functionalization via palladium-catalyzed

cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without disrupting the hydrogen-bonding

capabilities of the pyrrolo[2,3-b]pyridine core.

This guide provides a definitive reference for the spectroscopic identification, synthesis, and

quality control of this intermediate, designed to prevent common characterization errors in

kinase inhibitor development.

Synthetic Pathway & Regioselectivity
The synthesis of 5-bromo-7-azaindole relies on electrophilic aromatic substitution. A common

pitfall is the formation of the C-3 regioisomer (3-bromo-7-azaindole) or the 3,5-dibromo

byproduct. The protocol below prioritizes regioselectivity for the C-5 position.
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Reaction Logic: The pyridine ring of 7-azaindole is electron-deficient, making it less reactive to

electrophiles than the pyrrole ring. However, under controlled acidic conditions or using N-

bromosuccinimide (NBS) in polar aprotic solvents, the reaction can be steered toward the 5-

position via a specific mechanism involving the protonation of the pyridine nitrogen, which

deactivates the ring but directs the bromine to the para position relative to the pyrrole nitrogen.

Visualization: Synthetic Workflow
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Caption: Regioselective bromination pathway using NBS. Temperature control is critical to

minimize C-3 bromination.

Spectroscopic Profiling (The Core Data)
Accurate identification requires distinguishing the 5-bromo isomer from the 3-bromo isomer.

The coupling constants (

values) in the

H NMR are the definitive self-validating metric.

A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

(Recommended due to solubility and exchangeable protons).[1]
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C C-2 ~128.5 s -
Pyrrole alpha

carbon.

C C-3a ~121.0 s -
Bridgehead

carbon.

C C-5 ~111.5 s -

Diagnostic:

Upfield shift

due to heavy

atom effect

(C-Br).

C C-3 ~100.5 s -

Pyrrole beta

carbon

(electron

rich).

Self-Validating Protocol:

CRITICAL CHECK: If you observe a coupling constant of

Hz in the aromatic region, you have failed to brominate the pyridine ring. This large

coupling indicates adjacent protons (H-4/H-5 or H-5/H-6), meaning the bromine is

likely on the pyrrole ring (C-3) or the reaction did not proceed. The 5-bromo isomer

MUST show small meta-coupling (

Hz) for H-4 and H-6.

B. Mass Spectrometry (MS)
Technique: LC-MS (ESI+)

Molecular Formula: C
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H

BrN

[2][3]

Exact Mass: 195.96

Observed Peaks:

m/z 197 (

Br isotope)

m/z 199 (

Br isotope)

Diagnostic Pattern: A 1:1 doublet intensity ratio is mandatory. Any deviation suggests

contamination with non-brominated starting material (m/z 119) or dibromo species.

C. Infrared Spectroscopy (FT-IR)
Medium: KBr Pellet or ATR

(cm

):

3400–3100 (Broad, N-H stretch).

1610, 1580 (C=C / C=N aromatic skeletal vibrations).

600–500 (C-Br stretch, often weak/obscured).

Quality Control & Purification Workflow
To ensure "Trustworthiness" in downstream applications (e.g., biological assays), the following

closed-loop workflow should be adopted.
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Visualization: Analytical Logic Gate
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Caption: Self-validating QC loop. The NMR J-coupling check is the "Go/No-Go" decision point.

Experimental Protocol (Standardized)
Preparation of 5-Bromo-7-azaindole

Charge: To a solution of 7-azaindole (1.0 eq) in anhydrous DMF (0.5 M concentration) at

0°C.
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Add: N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Note: Adding NBS

too fast causes exotherms that favor poly-bromination.

Monitor: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). Starting

material (

) should disappear; product (

) appears.

Quench: Pour mixture into ice-water (10x volume). The product typically precipitates.

Isolate: Filter the solid. If no precipitate forms, extract with EtOAc, wash with brine (3x) to

remove DMF, and dry over Na

SO

.

Purify: Recrystallize from toluene or perform flash column chromatography (0-30% EtOAc in

Hexanes) if high purity (>99%) is required for biological testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [5-bromo-7-azaindole spectroscopic data]. BenchChem,
[2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1377737/docs#5-
bromo-7-azaindole-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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